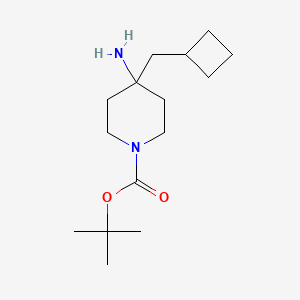

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclobutylmethyl substituent, and an amino group at the 4-position of the piperidine ring.

Properties

IUPAC Name |

tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(16,8-10-17)11-12-5-4-6-12/h12H,4-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELMMKCLUSTVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Research Applications

-

Medicinal Chemistry

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate is primarily utilized in medicinal chemistry for its potential therapeutic effects. Its unique structure allows for interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies indicate that it may exhibit binding affinity to these receptors, suggesting possible applications in treating neurological disorders . -

Targeted Protein Degradation

The compound has been explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, which can be pivotal in cancer treatment and other diseases. The incorporation of this compound into PROTAC designs may enhance the efficacy and specificity of these agents . -

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structural features facilitate further chemical modifications, allowing researchers to explore new derivatives with enhanced biological activities .

Study on Neurotransmitter Receptor Interaction

A recent study investigated the interaction of this compound with several neurotransmitter receptors. The results indicated that the compound could potentially modulate receptor activity, leading to alterations in neurotransmitter signaling pathways, which may have implications for treating conditions like depression and anxiety disorders .

Development of PROTACs

In a study focused on PROTAC technology, researchers incorporated this compound into their constructs. The findings demonstrated that the compound improved the degradation efficiency of target proteins in cancer cell lines, suggesting its utility in developing new cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Primary Application |

|---|---|---|

| This compound | Tert-butyl group, aminomethyl substituent | Neurotransmitter receptor modulation, PROTAC development |

| Tert-butyl 4-(aminomethyl)-4-(phenyl)piperidine-1-carboxylate | Aryl group instead of cyclobutylmethyl | PROTAC linker development |

| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | Methyl group instead of cyclobutylmethyl | Synthetic intermediate for various derivatives |

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural, physicochemical, and functional differences between tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate and related compounds:

Key Observations:

Aryl/Heteroaryl Groups: Pyridin-3-yl and 3-methoxyphenyl substituents () introduce aromaticity, which may improve π-π stacking interactions in target proteins. Tetrazole Group: The 2H-tetrazol-5-yl substituent () adds polarity and hydrogen-bonding capacity, useful in medicinal chemistry.

Synthetic Utility :

- Boc-protected piperidines are commonly used in multi-step syntheses, as seen in the preparation of CDK9 inhibitors (e.g., tert-butyl intermediates in and ) .

- The cyclobutylmethyl group may require specialized coupling reagents (e.g., EDCI/HOBt, as in ) for amide bond formation .

Safety and Handling: Pyridinyl derivatives () demand stringent protective measures (e.g., respiratory protection), whereas aliphatic analogs (e.g., cyclopentylamino in ) lack explicit hazard data.

Research Findings and Limitations

Gaps in Data: No direct evidence exists for the synthesis, biological activity, or safety of this compound. Comparisons are extrapolated from structural analogs. Toxicity and environmental impact data are absent for most compounds (e.g., ).

Opportunities for Further Study :

Biological Activity

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate, with the CAS number 1823831-94-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, synthesis, and applications.

- Molecular Formula : C15H28N2O2

- Molecular Weight : 268.3950 g/mol

- SMILES Notation : O=C(N1CCC(CC1)(N)CC1CCC1)OC(C)(C)C

These properties indicate a structure that may interact with biological systems effectively, particularly in the context of drug development.

Biological Activity Overview

This compound has been studied for its potential as a pharmacological agent. The following sections detail specific activities and findings.

1. Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to act as an inhibitor for certain enzymes, which may be crucial for therapeutic applications:

- Butyrylcholinesterase (BuChE) : The compound has shown promising inhibition activity against BuChE, which is significant in the context of Alzheimer's disease treatment. Inhibitors of this enzyme can help manage symptoms by increasing acetylcholine levels in synaptic clefts .

2. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties:

- Mechanism : These compounds may prevent neuronal death through modulation of neurotransmitter systems and reducing oxidative stress .

Case Study 1: Inhibition of β-Lactamase

A related study demonstrated that piperidine derivatives could serve as effective beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. This highlights the potential role of this compound in antibiotic therapy .

Case Study 2: Neuroprotective Agents

In vivo studies have shown that piperidine derivatives can cross the blood-brain barrier and exert neuroprotective effects, making them suitable candidates for treating neurodegenerative diseases. The structure of this compound suggests similar capabilities .

Q & A

Q. Variables to Test :

| Variable | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Replace THF with toluene for better stability | |

| Catalyst | Use DMAP instead of pyridine for Boc protection | |

| Temperature | Reduce from 25°C to 0°C for sensitive alkylations |

Contingency : If by-products persist, employ orthogonal protection (e.g., Fmoc) or switch to flow chemistry for better control .

Advanced: How to resolve contradictions in reported reaction conditions for cyclobutylmethyl group installation?

Discrepancies in solvent choice (THF vs. DMF) or base (NaH vs. K₂CO₃) may arise due to steric hindrance from the cyclobutyl group.

- Experimental Design : Perform a DoE (Design of Experiments) varying solvents, bases, and temperatures.

- Analytical Focus : Use ¹H NMR to quantify unreacted starting material and GC-MS to identify side products .

Recommendation : DMF with K₂CO₃ at 60°C showed higher reproducibility in analogous syntheses .

Advanced: What strategies are used to study the compound’s stability under physiological conditions?

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .

- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to assess decomposition temperatures .

Key Finding : The Boc group is prone to acidic hydrolysis (pH <4), necessitating stability-enhanced formulations for in vivo studies .

Advanced: How to evaluate binding affinity discrepancies between computational and experimental data?

- Computational Modeling : Perform docking studies with AutoDock Vina using crystal structures of target receptors (e.g., GPCRs) .

- Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (ka/kd) .

Resolution : If discrepancies persist, re-examine protonation states of the piperidine nitrogen under assay conditions (pH 7.4 vs. computational defaults) .

Advanced: How to analyze and mitigate by-product formation during Boc deprotection?

- Common By-Products : tert-Butanol adducts or cyclobutylmethyl rearrangements.

- Mitigation :

- Use HCl/dioxane instead of TFA for milder deprotection .

- Add scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions .

Analytical Tool : ¹³C NMR to detect tert-butanol residues (<0.5% threshold) .

Advanced: What computational methods are employed to predict metabolite profiles?

- Software : Use Schrödinger’s Metabolite Prediction Suite or ADMET Predictor.

- Focus : Cytochrome P450-mediated oxidation of the cyclobutylmethyl group and piperidine ring .

Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How to identify degradation products in long-term stability studies?

-

Accelerated Conditions : Expose the compound to 40°C/75% RH for 1–3 months.

-

Analytical Workflow :

Step Technique Purpose Primary Detection UPLC-PDA Monitor peak purity Structural ID HRMS/MSⁿ Fragment mapping Quantification qNMR Quantify major degradants

Critical Insight : Cyclobutyl ring oxidation is a major degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.